

CCT251545 batch variability quality control

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Compound Focus: CCT251545

Cat. No.: S522971

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CCT251545: Technical Profile & Validation

Before troubleshooting, ensure your compound matches the core characteristics established in peer-reviewed studies.

Parameter	Specification / Validated Data	Source / Context
Primary Target(s)	CDK8, CDK19 (Mediator kinase) [1] [2]	Biochemical & cellular profiling
Other Reported Targets	WNT pathway (IC ₅₀ = 5 nM in 7dF3 cells) [2] [3], NAMPT (direct binding) [4]	Various cell-based assays
Validated Cellular Activity	Inhibition of STAT1 phosphorylation on Ser727 (maximal at 40-100 nM) [1]	Used as a biomarker for CDK8/19 inhibition in myometrial stem cells
Typical Working Concentration	100 nM for Mediator kinase inhibition [1]	Patient-derived myometrial stem cells
Solubility	30 mg/mL (71.1 mM) in DMSO [2]	Manufacturer's specification

Quality Control & Troubleshooting Guide

Use this guide to verify compound integrity and troubleshoot common experimental issues.

Issue / Check	Potential Cause	Recommended Action & QC Protocol
Initial QC: Verifying Compound Activity	Inactive or degraded compound.	Confirm on-target activity by measuring the phosphorylation status of STAT1 at Ser727 via Western blot. Treat cells with 40-100 nM CCT251545; a significant reduction in pSTAT1-Ser727 indicates successful Mediator kinase inhibition [1].
Lack of Expected Phenotype	Cell line-specific sensitivity; alternative pathways.	Profile your cell model. Note that CCT251545 shows a wide range of GI ₅₀ values (0.03 µM to >50 µM) across different cancer cell lines [3]. Check literature for your specific cell type.
Off-target Effects / Unusual Phenotypes	Inhibition of non-CDK8/19 targets.	Be aware of polypharmacology. The observed phenotype might be driven by WNT pathway inhibition [2] [3] or, in the case of chemosensitization, by Rac1-mediated macropinocytosis via binding to NAMPT [4]. Use appropriate controls.
Solubility & Storage	Precipitation; compound degradation.	Prepare fresh solutions. Dissolve in fresh, moisture-free DMSO at ≤30 mg/mL. For in vivo studies, use validated formulations like 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH ₂ O [2]. Store powder at -20°C [2].

Experimental Protocols for Verification

Here are detailed methodologies for key experiments to confirm **CCT251545**'s activity in your system.

1. Protocol: Validating Target Engagement in Cells via pSTAT1 (SER727) Western Blot This method is based on its use in primary human myometrial stem cells (MM SCs) [1].

- **Cell Culture:** Plate your chosen cell line and grow to ~70% confluence.
- **Compound Treatment:** Prepare a 100 nM solution of **CCT251545** in complete cell culture medium from a fresh DMSO stock. Treat cells for 4-24 hours. Include a vehicle control (DMSO at the same dilution).
- **Stimulation (Optional):** To enhance the signal, stimulate cells with interferon-gamma (IFN γ) for about 30 minutes before lysate collection, as CDK8/19 phosphorylates STAT1 in response to cytokines [1].

- **Cell Lysis & Western Blot:** Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Separate proteins by SDS-PAGE.
 - Immunoblot using the following antibodies:
 - **Primary Antibodies:** Anti-pSTAT1 (Ser727) and anti-total STAT1.
 - **Expected Result:** Successful CDK8/19 inhibition will show a significant reduction in the pSTAT1 (Ser727) band intensity compared to the vehicle control, with no change in total STAT1.

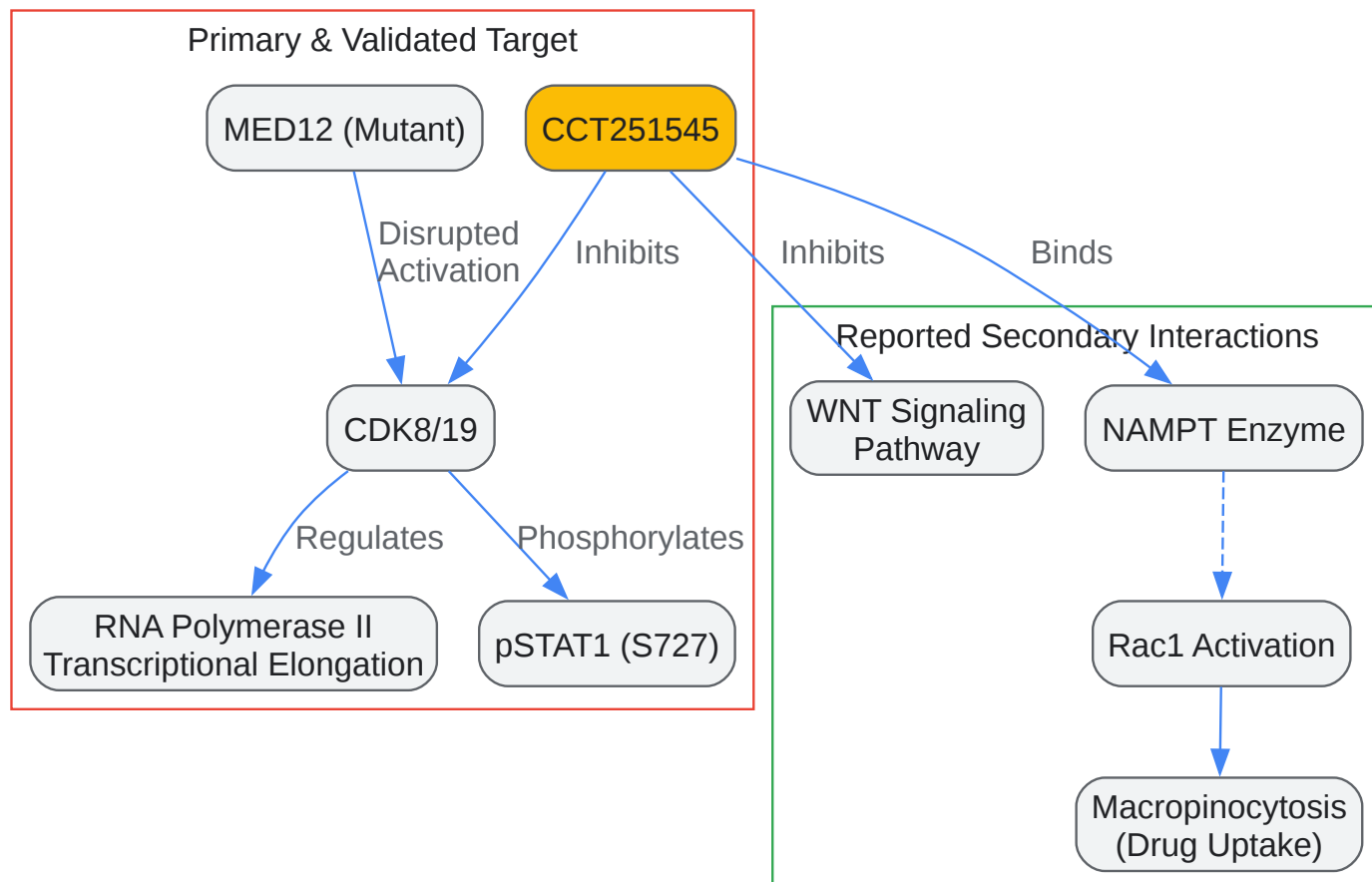
2. Protocol: Testing for Wnt Pathway Inhibition (Luciferase Reporter Assay) This method is based on assays in COLO205 and LS174T cells [2] [3].

- **Cell Culture:** Use a cell line with constitutive WNT pathway activation (e.g., COLO205 with APC mutation) or one that can be stimulated (e.g., PA-1 with WNT3A ligand).
- **Transfection:** If needed, transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutive Renilla luciferase plasmid for normalization.
- **Compound Treatment:** Treat cells with a concentration range of **CCT251545** (e.g., 0.002 - 1 μ M) for 6-24 hours.
- **Measurement:** Lyse cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay kit.
- **Expected Result:** **CCT251545** should potently inhibit luciferase activity with an IC_{50} in the low nanomolar range (e.g., 23 nM in LS174T cells) [3].

Mechanism of Action & Signaling Context

The following diagrams summarize the primary and secondary mechanisms of **CCT251545** action based on current research.

CCT251545 Primary and Secondary Mechanisms



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References

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